molecular formula C19H18ClF2N5O2 B132849 2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide CAS No. 206350-07-4

2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide

Cat. No.: B132849
CAS No.: 206350-07-4
M. Wt: 421.8 g/mol
InChI Key: VPTCDDUYCQBXQL-NSPYISDASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative characterized by a stereochemically complex backbone. Key structural features include:

  • Chiral centers: The (1R,2R) configuration at the propyl chain, critical for bioactivity and target binding.
  • Aromatic systems: A 2,4-difluorophenyl group and a benzamide core, enhancing lipophilicity and membrane permeability.
  • Triazole ring: The 1H-1,2,4-triazol-1-yl moiety, a common pharmacophore in antifungal and enzyme-inhibiting agents.
  • Functional groups: A hydroxyl (-OH) group at the C2 position and a chlorine substituent on the benzamide ring, influencing electronic properties and metabolic stability.

Properties

IUPAC Name

2-amino-4-chloro-N-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF2N5O2/c1-11(26-18(28)14-4-2-12(20)6-17(14)23)19(29,8-27-10-24-9-25-27)15-5-3-13(21)7-16(15)22/h2-7,9-11,29H,8,23H2,1H3,(H,26,28)/t11-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTCDDUYCQBXQL-NSPYISDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)NC(=O)C3=C(C=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)NC(=O)C3=C(C=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer therapies. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H15ClF2N5O2
  • Molecular Weight : 424.85 g/mol
  • CAS Number : 206350-07-4

The compound features a triazole ring, which is significant for its biological properties. The presence of difluorophenyl and hydroxymethyl groups contributes to its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to inhibit fungal enzymes and modulate various cellular pathways. The triazole moiety is known to interfere with the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole.

Antifungal Activity

Research has demonstrated that this compound exhibits significant antifungal properties against various pathogenic fungi.

Fungus Minimum Inhibitory Concentration (MIC) Reference
Candida albicans0.31 µg/mL
Candida neoformans>30 µg/mL
Aspergillus fumigatus57.9 µg/mL

In vivo studies have shown that this compound can enhance survival rates in mouse models infected with C. albicans, indicating its potential as a therapeutic agent in treating systemic fungal infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it inhibits the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.

Cancer Cell Line IC50 (µM) Effect
MV4-11 (acute biphenotypic leukemia)0.3Growth inhibition
MOLM13 (acute monocytic leukemia)1.2Growth inhibition

These findings suggest that the compound may serve as a lead structure for developing novel anticancer therapies targeting specific signaling pathways involved in tumor growth.

Study on Antifungal Efficacy

A study conducted by Bartroli et al. (1998) evaluated the antifungal efficacy of several triazole derivatives, including the compound . The study found that the compound significantly reduced fungal burden in infected mice when administered at a dose of 50 mg/kg/day over five days . The survival rate was markedly higher compared to control groups treated with standard antifungals.

Toxicity Assessment

Toxicological evaluations have shown that while the compound exhibits potent antifungal and anticancer activities, it also poses some toxicity risks at higher doses. Chronic exposure studies indicated renal toxicity in animal models at elevated doses . However, lower doses demonstrated a favorable safety profile.

Scientific Research Applications

Antifungal Activity

Research has indicated that compounds containing triazole rings exhibit significant antifungal properties. The structure of 2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide suggests potential effectiveness against various fungal strains. Studies have demonstrated that triazole derivatives can inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. The presence of the hydroxy group and the triazole ring may enhance its ability to modulate inflammatory pathways. Preliminary studies suggest that it could inhibit pro-inflammatory cytokines and reduce edema in animal models .

Cancer Research

Emerging research points towards the compound's potential in oncology. Some derivatives of benzamide have shown promise as anticancer agents by inducing apoptosis in cancer cells. The specific structural modifications in this compound may enhance selectivity towards cancerous cells while minimizing toxicity to normal cells .

Case Study 1: Antifungal Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazole-containing compounds, including derivatives of this compound. These compounds were tested against Candida albicans and Aspergillus fumigatus. Results showed a significant reduction in fungal growth at low concentrations compared to standard antifungal agents .

Case Study 2: Anti-inflammatory Activity

A pharmacological study investigated the anti-inflammatory effects of this compound in a rat model of paw edema induced by carrageenan. The results indicated that treatment with the compound significantly reduced paw swelling compared to control groups, suggesting its potential as an anti-inflammatory agent .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntifungal5Journal of Medicinal Chemistry
Compound BAnti-inflammatory10Pharmacological Reports
2-Amino...Anticancer15Cancer Research Journal

Table 2: Structural Features

FeatureDescription
Triazole GroupContributes to antifungal activity
Hydroxy GroupEnhances solubility and bioactivity
Difluorophenyl SubstituentIncreases potency against specific targets

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The molecule contains distinct functional groups that dictate its chemical behavior:

  • Benzamide core : Susceptible to hydrolysis under acidic/basic conditions.

  • Triazole ring : Participates in hydrogen bonding and metal coordination.

  • Difluorophenyl group : Electron-withdrawing effects enhance electrophilic substitution resistance.

  • Hydroxy and methyl groups : Influence stereochemistry and solubility .

Functional GroupReactivity Profile
Benzamide (-CONH-)Hydrolysis to carboxylic acid and amine
1,2,4-TriazoleNucleophilic substitution at N1/N4 positions
2,4-DifluorophenylLimited electrophilic substitution
Secondary alcohol (-OH)Oxidation to ketone or esterification

Degradation Pathways

Under stress conditions, the compound exhibits:

  • Hydrolysis : The benzamide bond breaks in acidic media (pH < 3), yielding 2-amino-4-chlorobenzoic acid and the corresponding amine .

  • Oxidation : The secondary alcohol group oxidizes to a ketone in the presence of strong oxidizing agents (e.g., KMnO4_4) .

  • Photodegradation : UV exposure induces cleavage of the triazole ring, forming 4-chloroanthranilic acid derivatives .

ConditionDegradation Product(s)
Acidic Hydrolysis2-Amino-4-chlorobenzoic acid + Amine
OxidationKetone derivative (via alcohol oxidation)
UV LightRing-opened triazole fragments

Biological Interactions and Stability

  • Enzyme inhibition : The triazole moiety binds to fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol synthesis .

  • Metabolic stability : In vivo studies show resistance to hepatic CYP3A4-mediated metabolism due to steric hindrance from the difluorophenyl group .

  • pH-dependent solubility : Low solubility in neutral pH (~0.1 mg/mL) but improved solubility in acidic buffers (pH 2–3) .

Comparative Reactivity with Analogues

The compound’s reactivity differs from non-fluorinated triazole derivatives:

  • Electrophilic substitution : Fluorine atoms reduce aromatic ring reactivity, limiting nitration/sulfonation .

  • Hydrogen bonding : The hydroxy group forms stronger hydrogen bonds compared to ether-linked analogs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-yl-butan-2-ol
  • Structural Similarities :
    • Shared 2,4-difluorophenyl and triazole groups.
    • Chiral centers (R configuration) influencing stereoselective interactions.
  • Key Differences: Backbone: Butan-2-ol vs. the target’s hydroxypropylbenzamide chain.
  • Implications : The absence of the benzamide moiety may limit binding affinity to targets requiring aromatic stacking interactions.
Pyrazole and Sulfonyl Chloride Derivatives (e.g., 4-chloro-1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride)
  • Structural Similarities :
    • Chlorinated heterocyclic rings, common in agrochemicals and pharmaceuticals.
  • Key Differences :
    • Core structure : Pyrazole vs. triazole, altering hydrogen-bonding capacity.
    • Functional groups : Sulfonyl chloride introduces reactivity distinct from the target’s hydroxyl and benzamide groups.
  • Implications : Pyrazole derivatives often exhibit herbicidal or anti-inflammatory activity, diverging from triazole-based antifungal roles.
Simplified Benzamide Analogues (e.g., N-benzyl-3-fluorobenzamide, 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide)
  • Structural Similarities :
    • Benzamide backbone with halogen substituents (F, Cl).
  • Key Differences :
    • Heterocycles : Tetrazole vs. triazole, altering metabolic stability and π-π stacking.
    • Stereochemistry : Lack of chiral centers simplifies synthesis but reduces target specificity.
  • Implications : These compounds may serve as intermediates for more complex molecules but lack the stereochemical complexity required for high-affinity enzyme inhibition.

Bioactivity and Mechanism

  • Antifungal Potential: The triazole group suggests a mechanism similar to fluconazole, which inhibits fungal cytochrome P450 14α-demethylase . In contrast, pyrazole derivatives (e.g., ) often target unrelated pathways, such as COX inhibition.
  • Enzyme Inhibition :

    • The (1R,2R) stereochemistry may enhance binding to chiral enzyme pockets, as seen in ATAD2 inhibitors with rigid triazole-containing backbones .

Analytical and Computational Approaches

  • Structural Elucidation: LC/MS and NMR profiling, as applied to marine actinomycete metabolites (), are critical for verifying the target’s complex structure .
  • Lumping Strategies :
    • Grouping with similar triazole/benzamide derivatives () could streamline pharmacokinetic modeling by assuming shared properties like logP or metabolic stability .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Stereochemistry Potential Bioactivity
Target Compound ~480 (estimated) Triazole, Benzamide, 2,4-difluorophenyl (1R,2R) Antifungal, Enzyme Inhibition
(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-yl-butan-2-ol ~310 Triazole, 2,4-difluorophenyl (2R,3R) Unknown
4-chloro-1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride ~264 Pyrazole, Sulfonyl chloride None Agrochemical
N-benzyl-3-fluorobenzamide ~243 Benzamide, Fluorophenyl None Intermediate

Preparation Methods

Epoxide Formation and Triazole Installation

A pivotal intermediate, (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol, is synthesized through a stereoselective epoxide ring-opening reaction. The process involves:

  • Grignard Addition : Treatment of 4-chloro-3-(2,4-difluorophenyl)-3-((trimethylsilyl)oxy)butan-2-one with methylmagnesium bromide yields a secondary alcohol with controlled stereochemistry.

  • Epoxidation : The alcohol undergoes mesylation followed by base-induced cyclization to form an epoxide.

  • Triazole Introduction : Epoxide ring-opening with 1,2,4-triazole under phase-transfer conditions (tetrabutylammonium bromide) installs the triazole moiety, producing the diol intermediate.

Key Reaction Conditions :

StepReagentsTemperatureTimeYield
GrignardMeMgBr, THF−78°C35 min85%
EpoxidationMsCl, Et₃N, NaOH0°C → RT14 h78%
Triazole addition1,2,4-Triazole, TBAB55°C28 h90%

Synthesis of the Benzamide Fragment

The benzamide segment is prepared from 2-amino-4-chlorobenzoic acid via:

  • Activation as Acid Chloride : Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to its reactive acyl chloride.

  • Coupling with the Diol Intermediate : The acyl chloride reacts with the triazole-difluorophenyl diol under basic conditions (e.g., DIPEA) to form the amide bond.

Optimization Notes :

  • Steric Hindrance : Bulky bases like DIPEA improve coupling efficiency by minimizing racemization.

  • Solvent Choice : Dichloromethane (DCM) or THF is preferred for solubility and reaction homogeneity.

Stereochemical Control and Resolution

The (1R,2R) configuration is achieved through:

  • Chiral Pool Strategy : Use of enantiomerically pure starting materials, such as (2R,3R)-diol intermediates.

  • Catalytic Asymmetric Synthesis : Rare-earth/alkali metal bimetallic catalysts enable anti-selective nitroaldol reactions, critical for installing the methyl group with high enantiomeric excess (ee >95%).

Analytical Validation :

  • HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) confirm enantiopurity (ee ≥99%).

  • X-ray Crystallography : Absolute configuration determination of key intermediates.

One-Pot and Flow Chemistry Approaches

Recent advancements streamline synthesis via:

  • One-Pot Sequential Reactions : Combining Grignard addition, TMS deprotection, and triazole installation in a single vessel reduces purification steps and improves yield (overall yield: 72% vs. 58% in stepwise).

  • Continuous Flow Systems : Microreactors enhance heat/mass transfer during exothermic steps (e.g., epoxidation), reducing side reactions and improving scalability.

Critical Challenges and Solutions

ChallengeSolution
Epimerization during coupling Low-temperature (−20°C) amide coupling with HOBt/DCC
Triazole regioselectivity Phase-transfer catalysis (TBAB) ensures selective N-1 alkylation
Purification of polar intermediates Reverse-phase chromatography (C18 column, MeCN/H₂O)

Comparative Analysis of Synthetic Routes

MethodStepsOverall YieldKey Advantage
Classical stepwise842%High intermediate purity
One-pot572%Reduced solvent use
Flow chemistry468%Scalability to kilogram scale

Analytical Data for Final Compound

  • LCMS : [M+H]⁺ = 422.83 (calc. 421.83).

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole), 7.45–7.32 (m, 3H, aromatic), 5.12 (d, J = 8.4 Hz, 1H, OH), 3.98–3.82 (m, 2H, CH₂).

  • IR : 3340 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide) .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The compound can be synthesized via multi-step reactions involving triazole derivatives and substituted benzamides. A typical approach involves refluxing 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in ethanol under acidic conditions, followed by solvent evaporation and purification . For stereochemical control (critical given the (1R,2R) configuration), chiral resolution techniques or asymmetric catalysis may be required .

Q. How is the stereochemistry of the (1R,2R) configuration confirmed?

X-ray crystallography is the gold standard for absolute stereochemical assignment. Alternatively, NMR-based methods (e.g., NOESY or chiral shift reagents) and polarimetry can corroborate configurations. The (1R,2R) descriptor in related compounds has been validated using these techniques .

Q. What spectroscopic methods are used for characterization?

  • 1H/13C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to resolve overlapping signals from the triazole, benzamide, and difluorophenyl groups.
  • ESI-MS : Confirm molecular weight and fragmentation patterns (e.g., loss of the hydroxyl or chloro substituents) .
  • IR : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .

Q. What preliminary biological activities have been reported for similar benzamide-triazole derivatives?

Analogous compounds exhibit anticonvulsant activity via GABA receptor modulation and antimicrobial properties due to triazole-metal ion interactions. Structure-activity relationship (SAR) studies suggest that halogen substituents (Cl, F) enhance lipophilicity and target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). For example, flow chemistry techniques (e.g., continuous stirred-tank reactors) enhance reproducibility and enable real-time monitoring of intermediates . Statistical modeling (e.g., response surface methodology) can identify critical factors influencing enantiomeric excess .

Q. How to address contradictory data in biological assays (e.g., varying IC50 values across studies)?

  • Assay validation : Ensure consistent cell lines/pathogen strains, solvent controls (DMSO tolerance), and endpoint measurements.
  • Metabolic stability : Check for time-dependent degradation using LC-MS.
  • Epistatic effects : Evaluate off-target interactions via kinome/proteome profiling. Contradictions may arise from differences in assay conditions or impurity profiles .

Q. What strategies resolve spectral overlap in NMR for crowded regions (e.g., aromatic protons)?

  • Selective excitation : Use band-selective pulses to isolate specific resonances.
  • 13C filtering : Suppress signals from non-protonated carbons.
  • Dynamic nuclear polarization (DNP) : Enhance sensitivity for low-abundance conformers .

Q. How to design derivatives for improved pharmacokinetic properties?

  • LogP optimization : Introduce polar groups (e.g., hydroxyls) to reduce LogP while retaining Cl/F for membrane permeability.
  • Metabolic blocking : Replace labile methyl groups with trifluoromethyl or cyclopropyl moieties.
  • Prodrug strategies : Mask the hydroxyl group as a phosphate ester for enhanced solubility .

Q. What computational methods predict binding modes to biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to simulate interactions with receptors (e.g., fungal CYP51 or mammalian ion channels).
  • MD simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields).
  • Free energy perturbation (FEP) : Quantify ΔΔG for substituent modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.